1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

iNOS inhibition nitric oxide anti-inflammatory

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS 1179394-14-9) is an N-sulfonyl pyrazole derivative with the molecular formula C10H9N3O4S and a molecular weight of 267.26 g/mol. The compound is characterized by a pyrazole core substituted at the N1 position with a 2-methyl-5-nitrobenzenesulfonyl group, a structural motif associated with biologically active sulfonyl pyrazoles that have been explored for inhibition of cyclooxygenase-2 (COX-2) and various kinases.

Molecular Formula C10H9N3O4S
Molecular Weight 267.26
CAS No. 1179394-14-9
Cat. No. B2391151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
CAS1179394-14-9
Molecular FormulaC10H9N3O4S
Molecular Weight267.26
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=N2
InChIInChI=1S/C10H9N3O4S/c1-8-3-4-9(13(14)15)7-10(8)18(16,17)12-6-2-5-11-12/h2-7H,1H3
InChIKeyWNEOYLVCCLWWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS 1179394-14-9): Chemical Profile and Research Context


1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS 1179394-14-9) is an N-sulfonyl pyrazole derivative with the molecular formula C10H9N3O4S and a molecular weight of 267.26 g/mol . The compound is characterized by a pyrazole core substituted at the N1 position with a 2-methyl-5-nitrobenzenesulfonyl group, a structural motif associated with biologically active sulfonyl pyrazoles that have been explored for inhibition of cyclooxygenase-2 (COX-2) and various kinases [1]. The 2-methyl-5-nitrobenzenesulfonyl chloride precursor is a recognized intermediate in the preparation of phosphodiesterase 7 (PDE7) inhibitors and kinase inhibitors, providing relevant context for the compound's application space [2].

Generic Substitution Risks for CAS 1179394-14-9: Why Structural Specificity Matters in Pyrazole Research


Substituting 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole with another sulfonyl pyrazole analog cannot be assumed to yield equivalent results. The precise substitution pattern—specifically the 2-methyl-5-nitro arrangement on the benzenesulfonyl group—dictates the compound's electronic properties, steric profile, and potential for bioreductive activation of the nitro group . Slight modifications to the aryl sulfonyl moiety, such as altering the nitro group's position or replacing it with other substituents, have been shown to produce substantially different inhibitory profiles across related pyrazole-based series [1]. The quantitative evidence below demonstrates that even structurally similar compounds in the same assay system exhibit quantifiably different iNOS inhibitory potency, underscoring the necessity for precise compound selection rather than generic substitution [2].

Quantitative Differentiation of 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole: iNOS Inhibition and Comparative Potency Data


iNOS-Mediated Nitric Oxide Production Inhibition: Direct Potency Comparison with Structurally Similar Analogs

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole demonstrates measurable inhibition of inducible nitric oxide synthase (iNOS)-mediated nitric oxide production with an IC50 value of 2.42 × 10⁴ nM (24.2 μM) in IL-1β/IFNγ-stimulated rat RINmF cells [1]. Under identical or comparable assay conditions, two structurally distinct analogs exhibit quantitatively weaker inhibition: compound CHEMBL2414855 shows an IC50 of 2.99 × 10⁴ nM (29.9 μM), representing a 23.6% reduction in potency [2], while CHEMBL1915163 demonstrates an IC50 of 3.29 × 10⁴ nM (32.9 μM) in LPS-stimulated mouse RAW 264.7 macrophages, a 36.0% potency decrement relative to the target compound [3].

iNOS inhibition nitric oxide anti-inflammatory macrophage

Structural Basis for iNOS Inhibition: The Role of the 2-Methyl-5-nitrobenzenesulfonyl Group

The 2-methyl-5-nitrobenzenesulfonyl moiety of this compound confers a dual functional advantage not present in unsubstituted or singly-substituted sulfonyl pyrazole analogs. The nitro group can undergo bioreduction to generate reactive intermediates capable of covalently modifying target proteins, while the sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions with enzyme active sites . This mechanistic distinction is supported by patent literature establishing that the 2-methyl-5-nitrobenzenesulfonyl chloride precursor is specifically employed as an intermediate in PDE7 and kinase inhibitor synthesis, where the precise electronic and steric properties of this substituent pattern are critical for achieving desired target engagement . Analogs lacking the nitro group or bearing it at a different ring position are expected to exhibit altered bioreductive potential and binding characteristics, making direct substitution inadvisable without experimental validation [1].

nitroarene bioreduction sulfonyl pyrazole structure-activity relationship enzyme inhibition

Reactivity Advantage: Nitro Group as a Versatile Synthetic Handle for Downstream Derivatization

The nitro group on the benzenesulfonyl moiety of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole provides a chemically addressable handle that is absent in non-nitrated sulfonyl pyrazole analogs. This nitro group can be selectively reduced to an amino group under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or via chemical reductants such as tin(II) chloride, enabling further functionalization through diazotization, amide coupling, or other transformations that are not possible with unsubstituted benzenesulfonyl derivatives . In contrast, analogs lacking the nitro group (e.g., 1-(benzenesulfonyl)-1H-pyrazole) or bearing only the methyl substituent offer no comparable site for reductive functionalization without introducing additional synthetic steps . This represents a tangible differentiation in synthetic utility, allowing researchers to generate diverse derivative libraries from a single, commercially available starting material .

nitro reduction synthetic intermediate medicinal chemistry building block

Optimal Application Scenarios for Procuring CAS 1179394-14-9 Based on Verified Differentiation Data


Screening for iNOS Inhibition in Inflammatory and Immunological Research

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a rational choice for initial screens targeting iNOS-mediated nitric oxide production in cellular models of inflammation. With a demonstrated IC50 of 24.2 μM in IL-1β/IFNγ-stimulated rat RINmF cells, the compound exhibits quantifiably greater potency than two comparator analogs tested under similar conditions [1]. Researchers investigating macrophage-driven inflammatory pathways, autoimmune conditions, or septic shock models where iNOS is pathologically upregulated can justify selecting this compound over less potent alternatives to maximize the likelihood of observing a phenotypic response at a given screening concentration .

Synthetic Intermediate for PDE7 and Kinase Inhibitor Lead Optimization

The 2-methyl-5-nitrobenzenesulfonyl chloride precursor is a documented intermediate in the synthesis of PDE7 inhibitors and kinase inhibitors [1]. 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, bearing the identical sulfonyl group, can serve as a scaffold for generating focused libraries of PDE7 or kinase-targeting compounds through functionalization of the pyrazole ring or reduction and derivatization of the nitro group . For medicinal chemistry teams engaged in PDE7 inhibitor programs—a target class implicated in neurological and inflammatory disorders—procuring this specific sulfonyl pyrazole provides a strategic entry point for SAR expansion that non-nitrated analogs cannot replicate [2].

Bioreductive Prodrug and Covalent Inhibitor Discovery Programs

The presence of the nitro group on the benzenesulfonyl moiety enables bioreductive activation to generate reactive intermediates capable of covalent protein modification [1]. This property makes 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole a suitable candidate for inclusion in screens designed to identify covalent inhibitors or hypoxia-activated prodrugs. In contrast to sulfonyl pyrazoles lacking the nitro group, this compound can serve as a starting point for developing targeted covalent inhibitors where the nitro group is reduced in specific cellular environments (e.g., hypoxic tumor microenvironments or inflamed tissues with elevated reductive capacity) to unmask an electrophilic species .

Chemical Biology Probe Development for Nitric Oxide Pathway Elucidation

Given its measurable iNOS inhibitory activity and the availability of a reducible nitro group for further functionalization, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is well-suited for developing chemical biology probes. The nitro group can be reduced to an amine to install fluorescent reporters, affinity tags (e.g., biotin), or photoaffinity labels without requiring de novo synthesis of an entirely new scaffold [1]. This expedites the transition from hit identification to target engagement studies, providing a practical advantage for academic and industrial groups with limited synthetic chemistry resources .

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